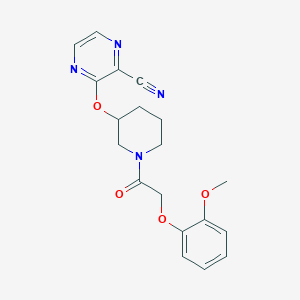

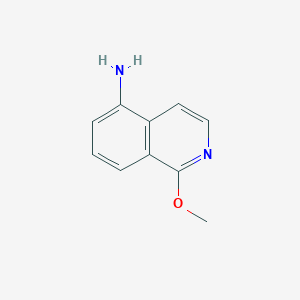

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, with the molecular formula C19H20N4O4 and a molecular weight of 368.393, is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Applications De Recherche Scientifique

Antimicrobial Applications

- Synthesized compounds, including pyran derivatives and pyridine derivatives, have been evaluated for their antimicrobial activities. For instance, compounds have shown promising antibacterial and antifungal activities, comparable to reference antimicrobial agents, indicating their potential as novel antimicrobial agents (Okasha et al., 2022).

Anticancer Applications

- Certain synthesized derivatives have been assessed for their anticancer activities. For example, pyrano[3,2-c]chromene derivatives were synthesized and showed significant in vitro anticancer activity against various cancer cell lines by inducing cell cycle arrest and apoptosis. This illustrates the potential of these compounds in cancer research and therapy (El-Agrody et al., 2020).

Synthesis of Novel Heterocycles

- Research has focused on utilizing certain nitrile compounds as precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activities. These studies demonstrate the versatility of these compounds in organic synthesis, enabling the creation of new molecules with potential therapeutic applications (Fadda et al., 2012).

Enzyme Inhibition

- Some compounds have been evaluated for their ability to inhibit enzymes, such as acetylcholinesterase, which is a target for treating diseases like Alzheimer's. This research illustrates the potential of these compounds in developing new treatments for neurological disorders (Bouazizi et al., 2014).

Orientations Futures

The future directions of research on this compound and similar piperidine derivatives could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitPARP 1 and 2 and CHK1 activity . These proteins play crucial roles in DNA repair and cell cycle regulation, respectively.

Mode of Action

Similar compounds have shown to inhibit parp 1 and 2 with ic 50 = 38 and 21 nM, respectively , and CHK1 activity with IC50 < 10 nM . This suggests that the compound may bind to these targets and inhibit their activity, leading to changes in cellular processes such as DNA repair and cell cycle progression.

Biochemical Pathways

Inhibition of parp 1 and 2 and chk1 can disrupt dna repair and cell cycle regulation . This could lead to cell death, particularly in cancer cells that rely on these pathways for survival and proliferation.

Pharmacokinetics

Similar compounds have shown cellular potency of <100 nm , suggesting good bioavailability

Result of Action

Inhibition of parp 1 and 2 and chk1 can lead to disruption of dna repair and cell cycle regulation . This could result in cell death, particularly in cancer cells with mutant BRCA-1 and BRCA-2 .

Propriétés

IUPAC Name |

3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-25-16-6-2-3-7-17(16)26-13-18(24)23-10-4-5-14(12-23)27-19-15(11-20)21-8-9-22-19/h2-3,6-9,14H,4-5,10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHIIJLKHAYWJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)

![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)

![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)